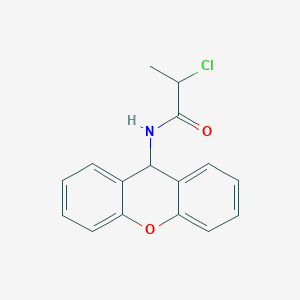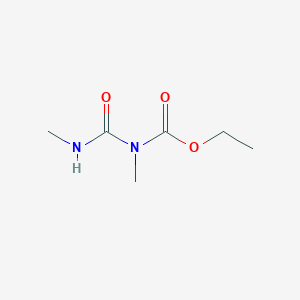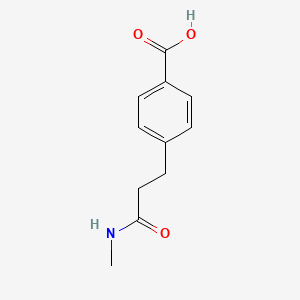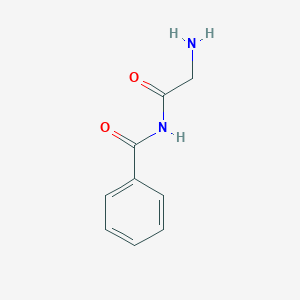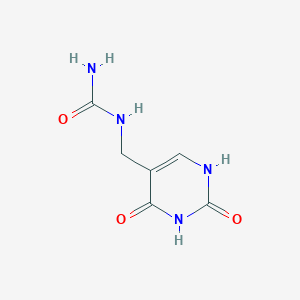
(2,4-dioxo-1H-pyrimidin-5-yl)methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-dioxo-1H-pyrimidin-5-yl)methylurea is a heterocyclic compound that features a pyrimidine ring fused with a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dioxo-1H-pyrimidin-5-yl)methylurea typically involves the reaction of 5-aminouracil with isocyanates. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-dioxo-1H-pyrimidin-5-yl)methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrimidine ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Applications De Recherche Scientifique
(2,4-dioxo-1H-pyrimidin-5-yl)methylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as an anticancer agent and its role in other therapeutic areas.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of (2,4-dioxo-1H-pyrimidin-5-yl)methylurea involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The pathways involved often include inhibition of nucleic acid synthesis or interference with metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)acetic acid: Similar in structure but with a different functional group, leading to varied applications.
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Contains a pyrrole ring instead of a pyrimidine ring, resulting in different chemical properties and uses
Uniqueness
(2,4-dioxo-1H-pyrimidin-5-yl)methylurea is unique due to its specific combination of a pyrimidine ring and a urea moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
89533-46-0 |
|---|---|
Formule moléculaire |
C6H8N4O3 |
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
(2,4-dioxo-1H-pyrimidin-5-yl)methylurea |
InChI |
InChI=1S/C6H8N4O3/c7-5(12)8-1-3-2-9-6(13)10-4(3)11/h2H,1H2,(H3,7,8,12)(H2,9,10,11,13) |
Clé InChI |
YGZZLTJUEICGLR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1)CNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14013453.png)
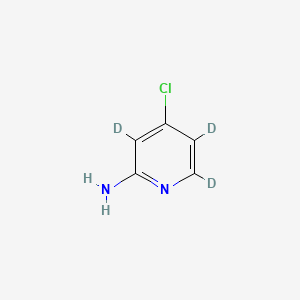
![1-(Trifluoromethyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B14013462.png)
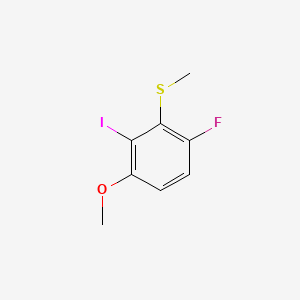
![Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate](/img/structure/B14013473.png)
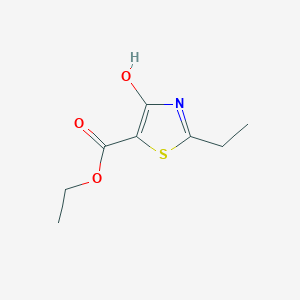
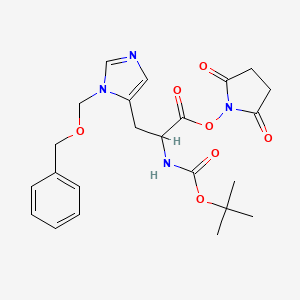
![3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile](/img/structure/B14013502.png)
![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)methyliminomethyl]-3-methylaniline](/img/structure/B14013521.png)
